(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 887346-90-9
VCID: VC5024591
InChI: InChI=1S/C20H19NO2/c1-14-7-9-18(15(2)11-14)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+
SMILES: CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C
Molecular Formula: C20H19NO2
Molecular Weight: 305.377

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide

CAS No.: 887346-90-9

Cat. No.: VC5024591

Molecular Formula: C20H19NO2

Molecular Weight: 305.377

* For research use only. Not for human or veterinary use.

(2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide - 887346-90-9

Specification

CAS No. 887346-90-9
Molecular Formula C20H19NO2
Molecular Weight 305.377
IUPAC Name (E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide
Standard InChI InChI=1S/C20H19NO2/c1-14-7-9-18(15(2)11-14)21-20(22)10-8-16-12-17-5-3-4-6-19(17)23-13-16/h3-12H,13H2,1-2H3,(H,21,22)/b10-8+
Standard InChI Key VAFKPMLEYYFEAD-CSKARUKUSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2)C

Introduction

Synthesis

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2,4-dimethylphenyl)prop-2-enamide typically involves:

  • Starting Materials:

    • 3-formylchromone or derivatives for the chromene core.

    • 2,4-dimethylaniline for the amide functionality.

    • Acetic anhydride or related reagents for coupling reactions.

  • Reaction Steps:

    • Formation of a Schiff base intermediate by reacting 3-formylchromone with 2,4-dimethylaniline.

    • Subsequent condensation with acetic acid derivatives under acidic or basic conditions to yield the final product.

  • Purification and Characterization:

    • The compound is purified using recrystallization or chromatography.

    • Characterization is performed using techniques such as:

      • 1H and 13C NMR spectroscopy for structural confirmation.

      • Mass spectrometry (MS) for molecular weight determination.

      • Infrared spectroscopy (IR) to confirm functional groups.

Potential Biological Activity

Compounds containing chromene scaffolds are known for their diverse biological activities, including:

  • Antioxidant properties due to the electron-rich chromene core.

  • Anti-inflammatory effects via interaction with enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Anticancer potential, as chromene derivatives often exhibit cytotoxicity against cancer cell lines.

While specific studies on this compound are not available, its structural features suggest possible activity as:

  • A modulator of oxidative stress pathways.

  • An inhibitor of enzymes involved in inflammation or cancer progression.

Drug Design Implications

The chromene-amide hybrid structure makes it a promising candidate for drug discovery:

  • The conjugated system may enhance binding affinity to biological targets.

  • The amide group can form hydrogen bonds with active sites in proteins.

Docking Studies

In silico studies could evaluate its binding affinities to enzymes such as COX or LOX. Chromene-based compounds often show favorable interactions due to their planar structures and ability to fit into enzyme active sites.

Experimental Validation

Future research should focus on:

  • Synthesis optimization to improve yields and purity.

  • Biological assays, including:

    • Cytotoxicity tests against cancer cell lines.

    • Enzyme inhibition studies for anti-inflammatory activity.

  • Pharmacokinetics and Toxicology to assess its drug-likeness.

Data Table: Hypothetical Enzyme Binding Energies

CompoundCOX Binding Energy (kcal/mol)LOX Binding Energy (kcal/mol)
(2E)-3-(2H-chromen-3-yl)-N-(...)To be determinedTo be determined
Celecoxib (reference drug)−12.3−8.7

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